2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine
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Overview
Description
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms and two piperidine rings attached to a pyrimido[5,4-d]pyrimidine core. The deuterium labeling (d20) indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound useful in certain specialized applications.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine are currently unknown
Mode of Action
It is known to be an antitumor nucleoside pyrimido pyrimidine , suggesting that it may interact with nucleosides or nucleotides in some way.
Biochemical Pathways
Given its classification as an antitumor nucleoside pyrimido pyrimidine , it may be involved in pathways related to DNA synthesis or repair, but this is speculative and requires further investigation.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine typically involves the reaction of piperidine with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with piperidine groups. The use of deuterated piperidine (piperidino-d20) ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The piperidine rings can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine: Similar structure but without deuterium labeling.
Dipyridamole: Another pyrimido[5,4-d]pyrimidine derivative with different substituents.
Uniqueness
The presence of deuterium atoms in 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine makes it unique compared to its non-deuterated counterparts. Deuterium labeling can influence the compound’s stability, reactivity, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
2,6-dichloro-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-KHKAULECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661912 |
Source
|
Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189450-21-2 |
Source
|
Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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